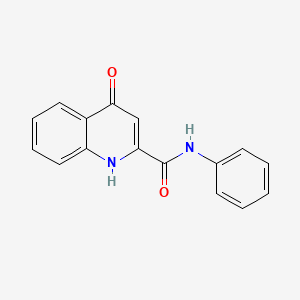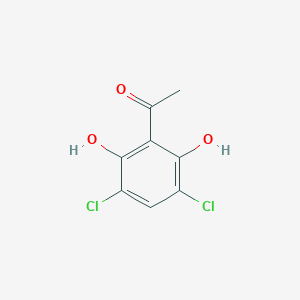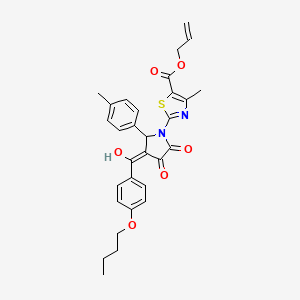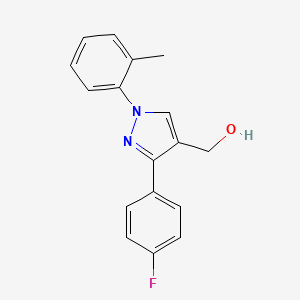
2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.
化学反応の分析
2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
科学的研究の応用
2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: It is used as a corrosion inhibitor for mild steel in acidic environments.
作用機序
The mechanism of action of 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with metal ions to form stable complexes. These complexes can inhibit the corrosion of metals by forming a protective layer on the metal surface . In biological systems, the compound may exert its effects by interacting with cellular targets, leading to antimicrobial or anticancer activities.
類似化合物との比較
Similar compounds to 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide include:
- 4-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
- 4-hydroxy-N’-[(E)-(2-methoxy naphthalene)methylidene]benzohydrazide
- 4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications.
特性
CAS番号 |
3291-01-8 |
|---|---|
分子式 |
C15H14N2O3 |
分子量 |
270.28 g/mol |
IUPAC名 |
2-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-12-8-6-11(7-9-12)10-16-17-15(19)13-4-2-3-5-14(13)18/h2-10,18H,1H3,(H,17,19)/b16-10+ |
InChIキー |
UNTUZVVEMVWURQ-MHWRWJLKSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O |
正規SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12006389.png)


![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12006399.png)



![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12006416.png)

![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)

![N'-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide](/img/structure/B12006446.png)

